2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine
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Overview
Description
Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine atoms and an amino-pyrimidine moiety.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For this specific compound, the synthetic route may include the following steps:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated at the 5 and 6 positions using reagents like thionyl chloride or phosphorus pentachloride.
Amino Substitution: The chlorinated benzimidazole undergoes nucleophilic substitution with 4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl amine under basic conditions to yield the final product.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzimidazole derivatives, including this compound, have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.
Medicine: Investigated for their potential as anticancer, antihypertensive, and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets. These compounds can bind to enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of tubulin, disrupting microtubule formation and leading to cell cycle arrest . Additionally, they can interfere with DNA synthesis and repair by inhibiting topoisomerases .
Comparison with Similar Compounds
Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- can be compared with other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
2-Phenylbenzimidazole: Studied for its antimicrobial and antifungal activities.
5,6-Dichlorobenzimidazole-1-β-D-ribofuranoside: A nucleoside analog with antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino-pyrimidine moiety, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
42389-04-8 |
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Molecular Formula |
C19H23Cl2N7 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H23Cl2N7/c1-3-28-6-4-5-12(10-28)23-17-7-11(2)22-18(26-17)27-19-24-15-8-13(20)14(21)9-16(15)25-19/h7-9,12H,3-6,10H2,1-2H3,(H3,22,23,24,25,26,27) |
InChI Key |
ZGCXEEXDIAIOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)NC2=NC(=NC(=C2)C)NC3=NC4=CC(=C(C=C4N3)Cl)Cl |
Origin of Product |
United States |
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